1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene
Beschreibung
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring. It is a valuable compound in various fields of scientific research due to its unique chemical properties.
Eigenschaften
Molekularformel |
C7H3F3I2O |
|---|---|
Molekulargewicht |
413.90 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-2-fluoro-1,3-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-6-4(11)1-3(2-5(6)12)13-7(9)10/h1-2,7H |
InChI-Schlüssel |
OOVORQVSKWYJLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)F)I)OC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene involves several steps, typically starting with the fluorination of a benzene derivative. The difluoromethoxy group is introduced through a reaction with difluoromethyl ether, while the iodine atoms are added via iodination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene involves its interaction with specific molecular targets. The difluoromethoxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, resulting in different reactivity and applications.
1-(Difluoromethoxy)-4-fluorobenzene: Similar structure but with different substitution patterns, leading to variations in chemical properties.
1,3-Diiodo-5,5-dimethylhydantoin: Contains iodine but lacks the difluoromethoxy group, affecting its chemical behavior.
The uniqueness of 1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
